![molecular formula C21H19N3O3 B2654193 1'-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705307-76-1](/img/structure/B2654193.png)
1'-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1’-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring and a piperidine ring . Benzimidazole is a type of organic compound that consists of a five-membered heterocyclic moiety. It possesses three carbon atoms, two nitrogen atoms, and four hydrogen atoms, and it also contains two double bonds .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves Suzuki-Miyaura cross-coupling reactions . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The benzimidazole ring is a key structural feature, which is a five-membered heterocyclic moiety with two nitrogen atoms .Aplicaciones Científicas De Investigación
Sigma Ligands with Subnanomolar Affinity
One of the notable applications of similar spiro-joined compounds, including those with isobenzofuran, is as sigma ligands. These compounds have demonstrated subnanomolar affinity and preference for the sigma 2 binding site. Structural factors governing affinity and selectivity for sigma 1/sigma 2 within this class of compounds were explored, highlighting the importance of the N-substituent for affinity and selectivity. Compounds with medium-sized N-substituents showed potent but unselective affinity, whereas larger lipophilic N-substituents led to compounds with high affinity for sigma 2 sites and selectivity over sigma 1 sites (Moltzen, Perregaard, & Meier, 1995).
SAR of Spiro Compounds
Another study focused on the structure-activity relationships (SAR) of spiro compounds, including spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines]. These compounds were evaluated for their binding properties to sigma(1) and sigma(2) receptors. The introduction of a one-carbon residue in the spirocycle significantly influenced sigma(1) receptor affinity and selectivity. Among these, certain compounds emerged as potent sigma(1) receptor ligands, demonstrating the critical role of substituents in modulating receptor affinity and selectivity (Maier & Wünsch, 2002).
Potential CNS Agents
Compounds with the spiro[isobenzofuran-1(3H),4'-piperidines] structure have been synthesized as potential central nervous system (CNS) agents. These studies have explored various analogues, including those with different substituents, to investigate their potential in treating CNS disorders. The antitetrabenazine activity of these compounds was particularly noted, suggesting their relevance in CNS research (Bauer et al., 1976).
Diuretic and Antihypertensive Properties
Spiro compounds, including those with a sulfur attached to nitrogen in the spiro[isobenzofuran-1(3H),4'-piperidines] structure, have been synthesized and evaluated for their diuretic and antihypertensive properties. These studies have shown species-specific activity in rats, highlighting their potential for treating hypertension and related conditions (Klioze & Novick, 1978).
Synthesis and H3 Receptor Inverse Agonists
The spiro-isobenzofuranones have been identified as potent, selective, and brain-penetrable non-imidazole H3 receptor inverse agonists, demonstrating their potential in developing treatments targeting the H3 receptor. This research underscores the versatility of spiro compounds in medicinal chemistry, offering insights into novel therapeutic avenues (Jitsuoka et al., 2008).
Propiedades
IUPAC Name |
1'-[2-(benzimidazol-1-yl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-19(13-24-14-22-17-7-3-4-8-18(17)24)23-11-9-21(10-12-23)16-6-2-1-5-15(16)20(26)27-21/h1-8,14H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOYKRKZEQZWLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.